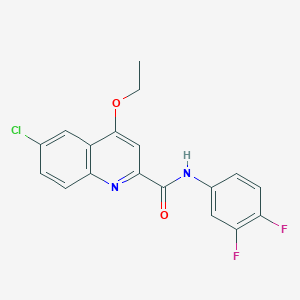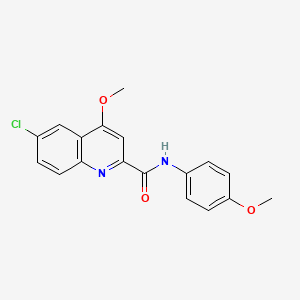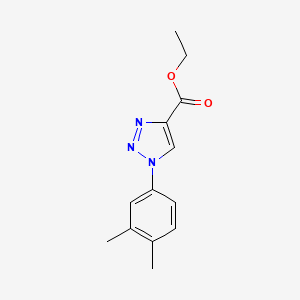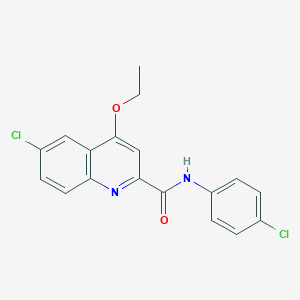
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide (CECQC) is an important chemical compound used in a variety of scientific research applications. It is a quinoline-based compound that is widely used in synthetic organic chemistry, drug discovery, and other biochemical and physiological studies. CECQC is an attractive compound due to its low cost and wide availability.
科学研究应用
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide is widely used in scientific research applications. It has been used for the synthesis of a variety of heterocyclic compounds, including pyridines, quinolines, and phenazines. It has also been used as a building block for the synthesis of a variety of drugs, including anti-cancer agents, anti-bacterial agents, and anti-inflammatory agents. In addition, this compound has been used in biochemical and physiological studies, including studies of enzyme inhibition, receptor binding, and signal transduction.
作用机制
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide is not yet fully understood. It is thought to act as an inhibitor of a variety of enzymes and receptors, including cytochrome P450 enzymes, phosphatases, and G-protein coupled receptors. It is also thought to modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. It has also been shown to inhibit phosphatases, which are involved in the regulation of cell growth and survival. Furthermore, this compound has been shown to interact with a variety of G-protein coupled receptors, which are involved in the regulation of a variety of physiological processes. Finally, this compound has been shown to modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis.
实验室实验的优点和局限性
The main advantage of using 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide in laboratory experiments is its low cost and wide availability. In addition, it is relatively easy to synthesize and can be used in a variety of research applications. However, there are some limitations to using this compound in laboratory experiments. It is a relatively unstable compound, and must be stored at low temperatures to prevent degradation. In addition, its mechanism of action is not yet fully understood, and further research is needed to better understand its effects.
未来方向
There are a number of potential future directions for research involving 6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide. One potential area of research is the development of new synthetic methods for the production of this compound. In addition, further research is needed to better understand the mechanism of action of this compound and its effects on various physiological processes. Finally, further research is needed to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or an anti-inflammatory agent.
合成方法
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-chlorophenyl ethoxyquinoline with chloroacetyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of the desired this compound and the corresponding N-chloro derivative. The desired compound can then be isolated by chromatographic techniques.
属性
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-2-24-17-10-16(22-15-8-5-12(20)9-14(15)17)18(23)21-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXSWCGMJBJUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
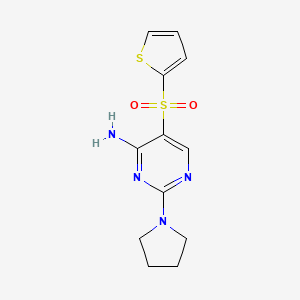
![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)
![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)

